Cas no 632290-65-4 (2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide)

2-(3-Bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide is a brominated aromatic amide compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-bromophenoxy group linked to a propanamide backbone, further substituted with a sterically hindered 2,4,6-trimethylphenyl moiety. This configuration may enhance stability and influence binding interactions in biological systems. The bromine atom offers a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry. The compound's distinct substitution pattern could contribute to selective activity in target-specific studies. Its crystalline nature and defined molecular weight (C18H20BrNO2, ~362.26 g/mol) facilitate characterization and purity analysis, supporting its use in method development and structure-activity relationship investigations.
2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide structure
632290-65-4 structure
Product Name:2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide
CAS No:632290-65-4
MF:C18H20BrNO2
MW:362.260904312134
CID:5554406
PubChem ID:2793535
Update Time:2025-05-23

2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS002242210
    • VU0509209-1
    • 2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide
    • 2-(3-bromophenoxy)-N-mesitylpropanamide
    • F3099-0604
    • STL455624
    • 632290-65-4
    • AKOS016314431
    • Inchi: 1S/C18H20BrNO2/c1-11-8-12(2)17(13(3)9-11)20-18(21)14(4)22-16-7-5-6-15(19)10-16/h5-10,14H,1-4H3,(H,20,21)
    • InChI Key: MKGHBCMDGYVFCV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC(C)C(NC1C(C)=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 361.06774g/mol
  • Monoisotopic Mass: 361.06774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 2-(3-bromophenoxy)-N-(2,4,6-trimethylphenyl)propanamide

2-(3-Bromophenoxy)-N-(2,4,6-Trimethylphenyl)Propanamide

2-(3-Bromophenoxy)-N-(2,4,6-Trimethylphenyl)Propanamide, also known by its CAS number 632290-65-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromophenoxy group with a trimethylphenyl moiety, making it a versatile building block for various chemical applications.

The molecular structure of 632290-65-4 consists of a central propanamide group linked to a 3-bromophenoxy substituent and a 2,4,6-trimethylphenyl group. This combination imparts the compound with distinct electronic and steric properties, which are highly desirable in the synthesis of advanced materials and pharmaceuticals. Recent studies have highlighted its potential as an intermediate in the production of high-performance polymers and as a precursor for bioactive molecules.

One of the most notable aspects of 2-(3-Bromophenoxy)-N-(2,4,6-Trimethylphenyl)Propanamide is its reactivity under various synthetic conditions. Researchers have demonstrated that this compound can undergo nucleophilic aromatic substitution and amide coupling reactions with high efficiency. These reactions are critical in the development of functional materials with tailored properties, such as stimuli-responsive polymers and advanced drug delivery systems.

In terms of applications, 632290-65-4 has shown promise in the field of electronics. Its ability to form self-assembled monolayers on surfaces has been leveraged in the fabrication of organic field-effect transistors (OFETs). Recent experiments have revealed that films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in flexible electronics and wearable devices.

Furthermore, 2-(3-Bromophenoxy)-N-(2,4,6-Trimethylphenyl)Propanamide has been explored as a candidate for drug delivery systems. Its amphiphilic nature allows it to form nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Preliminary studies have shown that these nanoparticles exhibit minimal cytotoxicity and can be functionalized with targeting ligands for specific delivery to diseased tissues.

The synthesis of 632290-65-4 involves a multi-step process that typically begins with the bromination of phenol derivatives followed by nucleophilic substitution reactions. Recent advancements in catalytic methods have enabled the scalable production of this compound with high purity and yield. These improvements have significantly reduced the cost of production, making it more accessible for industrial applications.

In conclusion, 2-(3-Bromophenoxy)-N-(2,4,6-Trimethylphenyl)Propanamide (CAS No: 632290-65-4) is a versatile compound with a wide range of potential applications in materials science, electronics, and pharmaceuticals. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines.

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